pd 174265

EGFR Tyrosine Kinase IC50

Reversible vs. irreversible EGFR inhibition studies often suffer from confounding kinetic variables. PD 174265 is the quintessential reversible control, enabling clear dissection of target residence time and signaling rebound without irreversible target degradation. - Purified Enzyme IC50: 0.45 nM against EGFR, superior to irreversible analog PD 168393 (0.70 nM). - Cellular IC50: 39 nM for EGF-induced phosphorylation; transient in vivo effect returns to baseline within 24 hours. - Validated for washout experiments and oligodendrocyte differentiation research (≥0.1 µM).

Molecular Formula C17H15BrN4O
Molecular Weight 371.2 g/mol
Cat. No. B1679130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepd 174265
SynonymsPD 174265;  PD174265;  PD-174265.
Molecular FormulaC17H15BrN4O
Molecular Weight371.2 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br
InChIInChI=1S/C17H15BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h3-10H,2H2,1H3,(H,21,23)(H,19,20,22)
InChIKeyWUPUZEMRHDROEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD 174265 Procurement Guide: Selective EGFR/ErbB2 Inhibitor with Sub‑Nanomolar Affinity


PD 174265 is a cell‑permeable, ATP‑competitive, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its core biochemical profile is characterized by an IC₅₀ of 0.45 nM (450 pM) against purified EGFR [1]. The compound also inhibits ErbB2 (HER2) with significant potency, as demonstrated by 34% activity remaining at 0.5 µM in a broad kinase‑profiling panel [2]. Synthesized as a 4‑aminoquinazoline derivative (CAS 216163‑53‑0), PD 174265 is widely utilized as a reference tool to investigate EGFR‑driven signaling pathways and to study the functional consequences of reversible versus irreversible kinase inhibition [1].

PD 174265: Why Reversibility and Divergent Cellular Potency Preclude Simple In‑Class Substitution


EGFR inhibitors exhibit vast functional heterogeneity based on their binding kinetics (reversible vs. irreversible), off‑target profiles, and cellular context‑dependent efficacy. Substituting PD 174265 with a more clinically advanced EGFR inhibitor like gefitinib or erlotinib introduces confounding variables, including variable selectivity windows against mutant EGFR isoforms and divergent effects on downstream signaling duration [1]. Crucially, PD 174265’s reversible binding mechanism directly contrasts with the covalent, irreversible action of analogs like PD 168393, resulting in a >10‑fold difference in cellular potency and starkly opposing in vivo tumor growth outcomes—differences that are non‑interchangeable for studies requiring transient target engagement or comparison of binding modalities [2].

Quantitative Differentiation of PD 174265: Biochemical, Cellular, and In Vivo Evidence Versus Close Analogs


Biochemical Potency: Sub‑Nanomolar EGFR Inhibition with 1.5‑Fold Superiority Over Irreversible Analog

In a direct head‑to‑head comparison, PD 174265 demonstrated a 1.5‑fold lower IC₅₀ against purified EGFR tyrosine kinase relative to its irreversible congener, PD 168393. This establishes PD 174265 as the more potent inhibitor at the target level under cell‑free conditions [1].

EGFR Tyrosine Kinase IC50 Biochemical Assay

Cellular Potency: 9‑Fold Lower Activity in EGF‑Stimulated Cells Highlights Reversible Inhibitor Profile

When assessed in a cellular context (EGF‑induced tyrosine phosphorylation in A431 cells), the potency difference between PD 174265 and PD 168393 inverts and widens substantially. PD 174265 is 9‑fold less potent than the irreversible inhibitor, reflecting the impact of reversible binding kinetics and cellular ATP competition on sustained target inhibition [1].

Cellular Assay EGFR Phosphorylation A431 Cells

In Vivo Antitumor Efficacy: Weak Tumor Growth Inhibition (13%) Contrasts with 115% Regression by Irreversible Analog

In an A431 human epidermoid carcinoma xenograft model, PD 174265 produced only 13% tumor growth inhibition following repeated intraperitoneal dosing at 58 mg/kg. This weak in vivo activity is corroborated by transient EGFR phosphotyrosine suppression, which returns to control levels within 24 hours . In contrast, PD 168393 administered under an identical regimen produced 115% tumor growth inhibition (indicative of tumor regression) and sustained EGFR phosphotyrosine reduction .

In Vivo Xenograft Tumor Growth Inhibition A431

Kinase Selectivity Profile: >90% Inhibition of Only 2 Kinases at 0.5 µM in a 300‑Kinase Panel

A large‑scale selectivity screen of PD 174265 at 0.5 µM against 300 recombinant protein kinases revealed that only 2 kinases (EGFR and ErbB2/HER2) exhibited >90% inhibition (activity remaining ≤10%). A total of only 4 kinases showed >50% inhibition (activity remaining ≤50%) [1]. While direct comparator data in the same screen is not available for all EGFR inhibitors, this profile aligns with PD 174265’s reported selectivity over insulin, PDGF, and basic FGF receptors .

Selectivity Kinase Profiling Off‑Target EGFR

Optimal Application Scenarios for PD 174265 Based on Empirical Differentiation


Reversible vs. Irreversible Inhibition Comparator Studies

PD 174265 serves as the quintessential reversible EGFR inhibitor control. Its 9‑fold lower cellular potency and weak in vivo efficacy (13% tumor growth inhibition) directly contrast with the sustained, potent effects of irreversible inhibitors like PD 168393 (115% regression) [1]. This makes PD 174265 indispensable for experiments designed to dissect the functional consequences of binding‑kinetic differences, such as studies on target residence time, signaling rebound, and adaptive resistance mechanisms.

Cell‑Free Biochemical Assays Requiring Maximal Target Engagement

In purified enzyme assays, PD 174265 exhibits a 1.5‑fold lower IC₅₀ (0.45 nM) compared to PD 168393 (0.70 nM) [1]. This superior biochemical potency positions PD 174265 as the preferred choice for in vitro kinase assays, high‑throughput screening, and structural biology applications where achieving maximal inhibition of EGFR catalytic activity is the primary objective.

Oligodendrocyte Differentiation and Myelination Research

Beyond oncology, PD 174265 has a validated role in driving oligodendrocyte precursor cell differentiation. At concentrations above 0.1 µM, it induces extensive cellular branching and significantly upregulates myelin proteins (CNP, PLP, MBP) . This unique application is not shared by most clinical EGFR inhibitors and provides a specialized tool for multiple sclerosis and remyelination research.

Transient EGFR Pathway Modulation in Cellular Signaling Studies

Due to its reversible binding and moderate cellular IC₅₀ (39 nM for EGF‑induced phosphorylation), PD 174265 is well‑suited for washout experiments and studies examining the kinetics of signaling recovery. Its effect on EGFR phosphotyrosine content in vivo is transient, returning to baseline within 24 hours , allowing researchers to model pulsed pathway inhibition without committing to irreversible target degradation.

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